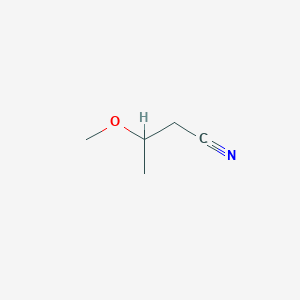
3-Methoxybutanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxybutanenitrile is an organic compound with the molecular formula C5H9NO. It is a nitrile derivative, characterized by the presence of a methoxy group (-OCH3) attached to the third carbon of a butanenitrile chain. This compound is primarily used in organic synthesis and various chemical reactions due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: 3-Methoxybutanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane, such as 3-chlorobutanenitrile, is heated under reflux with a solution of sodium methoxide in methanol. This reaction replaces the halogen with a methoxy group, forming this compound.
From Alcohols: Another method involves the reaction of 3-hydroxybutanenitrile with methanol in the presence of an acid catalyst, which facilitates the substitution of the hydroxyl group with a methoxy group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes:
Catalytic Methods: Utilizing catalysts such as palladium or nickel to enhance the reaction rate and selectivity.
Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
化学反応の分析
3-Methoxybutanenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, can convert the nitrile group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution Reagents: Sodium hydride, lithium diisopropylamide.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted nitriles.
科学的研究の応用
3-Methoxybutanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as a building block in the manufacture of polymers and resins.
作用機序
The mechanism of action of 3-methoxybutanenitrile involves its interaction with various molecular targets and pathways:
Molecular Targets: The nitrile group can interact with nucleophiles, while the methoxy group can participate in hydrogen bonding and other non-covalent interactions.
Pathways Involved: The compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert specific effects on cellular processes.
類似化合物との比較
3-Methoxybutanenitrile can be compared with other similar compounds, such as:
Butanenitrile: Lacks the methoxy group, resulting in different reactivity and properties.
3-Hydroxybutanenitrile: Contains a hydroxyl group instead of a methoxy group, leading to different chemical behavior and applications.
3-Chlorobutanenitrile:
Uniqueness: The presence of the methoxy group in this compound imparts unique chemical properties, such as increased solubility in organic solvents and distinct reactivity patterns, making it valuable in various synthetic applications.
特性
CAS番号 |
41246-22-4 |
|---|---|
分子式 |
C4H8N2O |
分子量 |
100.12 g/mol |
IUPAC名 |
3-aminooxybutanenitrile |
InChI |
InChI=1S/C4H8N2O/c1-4(7-6)2-3-5/h4H,2,6H2,1H3 |
InChIキー |
VUIHTBYGRDVRDE-UHFFFAOYSA-N |
SMILES |
CC(CC#N)OC |
正規SMILES |
CC(CC#N)ON |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















